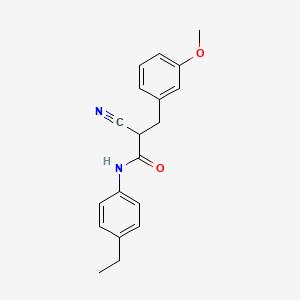

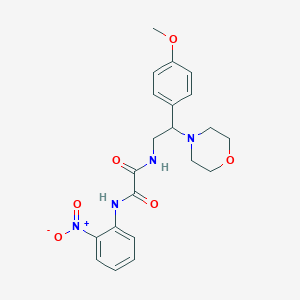

N-(2-(3-cyclohexylureido)ethyl)-4-pivalamidobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Sigma Receptor Binding for Imaging Breast Cancer

A study investigated the use of a radioiodinated benzamide, specifically targeting sigma receptors for imaging breast cancer. This research highlighted the synthesis, in vitro pharmacologic characterization, and preclinical evaluation of the compound, demonstrating its potential in distinguishing breast cancer tissues through sigma-1 and sigma-2 receptor sites binding. The compound showed a rapid clearance from normal organs and a slightly higher uptake in tumors compared to Tc-99m sestamibi, suggesting its potential for further studies as a breast cancer imaging agent (John et al., 1999).

Platinum-Catalyzed Hydroamination

Another study described the platinum-catalyzed intermolecular hydroamination of unactivated olefins with carboxamides, including benzamide derivatives. This chemical process yields N-ethylbenzamide among other products, showcasing the versatility of carboxamides in organic synthesis and their potential applications in developing new chemical entities (Wang and Widenhoefer, 2004).

Anticonvulsant Activity

The anticonvulsant activity of 4-aminobenzamides, including derivatives with cyclohexyl groups, was evaluated in a study that prepared and tested compounds against seizures induced by electroshock and pentylenetetrazole. Some derivatives demonstrated significant anticonvulsant effects, indicating the potential therapeutic applications of benzamide derivatives in treating seizures (Clark et al., 1984).

Glibenclamide Structure Analysis

Research on glibenclamide, a drug with a similar structural motif to N-(2-(3-cyclohexylureido)ethyl)-4-pivalamidobenzamide, focused on its structure in solution and the solid state. This work aids in understanding the physicochemical properties of such compounds, which is crucial for drug design and development (Sanz et al., 2012).

Biosensor Development

A study on the development of a highly sensitive biosensor for the simultaneous determination of glutathione and piroxicam utilized a novel modified electrode based on a benzamide derivative. This demonstrates the application of such compounds in enhancing the analytical capabilities of biosensors for detecting biological and pharmaceutical substances (Karimi-Maleh et al., 2014).

Orientations Futures

Future research could focus on the development of potent selective inhibitors based on this compound. For instance, a novel series of substituted N,N′-diaryl ureas that act as p38α inhibitors have been designed and synthesized . Among these compounds, one appeared to be the most powerful and is the main compound that will be studied in the future .

Mécanisme D'action

Target of Action

The primary target of N-(2-(3-cyclohexylureido)ethyl)-4-pivalamidobenzamide is Cathepsin S , a protein in humans . Cathepsin S is a lysosomal cysteine protease that plays a significant role in antigen processing, bone remodeling, and other cellular processes .

Mode of Action

It is known that it interacts with its target, cathepsin s, and potentially inhibits its activity . This interaction could lead to changes in the biochemical processes where Cathepsin S is involved.

Biochemical Pathways

Given the role of cathepsin s in antigen processing, it is plausible that the compound could affect immune response pathways .

Result of Action

Given its potential inhibitory effect on cathepsin s, it could potentially alter cellular processes where this enzyme plays a role .

Propriétés

IUPAC Name |

N-[2-(cyclohexylcarbamoylamino)ethyl]-4-(2,2-dimethylpropanoylamino)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32N4O3/c1-21(2,3)19(27)24-17-11-9-15(10-12-17)18(26)22-13-14-23-20(28)25-16-7-5-4-6-8-16/h9-12,16H,4-8,13-14H2,1-3H3,(H,22,26)(H,24,27)(H2,23,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVPGSZQGRNQUHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=CC=C(C=C1)C(=O)NCCNC(=O)NC2CCCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2747280.png)

![3-[1',5'-dimethyl-5-(trifluoromethyl)-1H,1'H-3,4'-bipyrazol-1-yl]propanenitrile](/img/structure/B2747281.png)

![Methyl 3-[(4-ethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2747284.png)

![2,6-dichloro-N-{3-[(cyclohexyloxy)methyl]phenyl}pyridine-3-carboxamide](/img/structure/B2747288.png)

![N-cyclopentyl-5-(1-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide](/img/structure/B2747290.png)

![2-Nitro-N-[(3-piperidin-4-yl-1H-1,2,4-triazol-5-yl)methyl]benzenesulfonamide](/img/structure/B2747292.png)

![(2,4-Dimethylphenyl)[2-(4-methylpiperazinyl)pteridin-4-yl]amine](/img/structure/B2747294.png)

![(6-Methoxypyridin-3-yl)-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2747296.png)